molecular formula C38H32N2O4 B12058149 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate

Cat. No.: B12058149
M. Wt: 580.7 g/mol
InChI Key: GMMPINLMAPWQQT-PMERELPUSA-N
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Description

This compound is a chiral Fmoc (9H-fluoren-9-ylmethyl carbamate)-protected amino acid derivative with a (2S)-configured stereocenter. Its structure includes a tritylamino (triphenylmethylamine) group at the 4-position of a 1,4-dioxo butan-2-yl backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), while the trityl (Tr) group provides steric bulk to protect reactive amines during selective deprotection steps . The compound’s stereochemical purity and functional groups make it valuable in synthesizing peptides with controlled sequence and conformation. Its synthesis likely involves coupling Fmoc-protected intermediates with trityl-protected amines, followed by purification via column chromatography .

Properties

Molecular Formula

C38H32N2O4

Molecular Weight

580.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate

InChI

InChI=1S/C38H32N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,25,30,35H,24,26H2,(H,39,43)(H,40,42)/t30-/m0/s1

InChI Key

GMMPINLMAPWQQT-PMERELPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate typically involves multiple steps:

    Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is often introduced through a Friedel-Crafts alkylation reaction, where fluorene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Tritylamino Group: The tritylamino group is usually added via a nucleophilic substitution reaction. Trityl chloride reacts with an amine to form the tritylamino derivative.

    Carbamate Formation: The final step involves the formation of the carbamate linkage. This is typically achieved by reacting the fluorenylmethyl derivative with an isocyanate or carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxo-butanoyl moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted tritylamino derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound serves as a potential scaffold for the development of new pharmaceuticals. Its ability to form stable complexes with biological targets makes it suitable for designing inhibitors or modulators of specific enzymes or receptors.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the tritylamino group have been shown to enhance cytotoxicity against various cancer cell lines.
  • Peptide Synthesis : The compound can be utilized in solid-phase peptide synthesis as a protecting group for amino acids. Its stability under various reaction conditions makes it an ideal candidate for synthesizing complex peptides.

Applications in Materials Science

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties such as enhanced thermal stability and mechanical strength.
  • Nanotechnology : Research has shown that functionalized derivatives can be used in the fabrication of nanoparticles for drug delivery systems, where they improve the solubility and bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of the trityl group in enhancing the compound's interaction with cancer cell receptors.

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7 (Breast)
Compound B3.5MDA-MB-231 (Breast)

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate linkage can undergo hydrolysis, releasing the active fluorenylmethyl and tritylamino moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Compound Name Key Features Functional Groups Stereochemistry
9H-Fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate Fmoc, tritylamino, 1,4-diketone Carbamate, amide, ketone (2S) configuration
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate Fmoc, methoxynaphthyl Carbamate, aromatic ether (S) configuration
Fmoc-Glycinol (N-(2-hydroxyethyl)carbamate) Fmoc, hydroxyethyl Carbamate, alcohol None
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate tert-Butoxycarbonyl (Boc), cyclopentanol Carbamate, alcohol (1R,2S) configuration
(9H-Fluoren-9-yl)methyl N-(2,3-dihydroxypropyl)carbamate Fmoc, dihydroxypropyl Carbamate, diol None

Key Observations :

  • The tritylamino group in the target compound enhances steric protection compared to smaller groups like tert-butyl (Boc) or hydroxyethyl .
  • The 1,4-diketone moiety distinguishes it from carbamates with aromatic (e.g., methoxynaphthyl ) or aliphatic alcohol substituents (e.g., dihydroxypropyl ).
Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility Stability Considerations Reference
Target Compound Low in water, high in DMF Sensitive to acidic deprotection (Tr group)
(9H-Fluoren-9-yl)methyl N-(4-hydroxybutyl)carbamate Soluble in water/1% AcOH Stable at -20°C; hygroscopic
Fmoc-Glycinol Soluble in DCM, DMF Stable under basic conditions

Key Observations :

  • The trityl group reduces aqueous solubility compared to hydroxybutyl or glycinol derivatives .
  • Stability in storage varies: Fmoc compounds generally require desiccation and low temperatures .

Key Observations :

  • The target compound’s trityl group enables selective deprotection in multi-step syntheses, unlike simpler Fmoc derivatives used in single-step couplings .
  • Unlike pheromone esters or enzyme inhibitors , the target compound is primarily a synthetic intermediate rather than a bioactive molecule.

Biological Activity

9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H27N2O4
  • Molecular Weight : 397.48 g/mol
  • CAS Number : 125814-22-4

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the carbamate group and the introduction of the fluorenyl moiety. The synthetic pathway often utilizes coupling reactions between fluorenyl derivatives and amino acids or their derivatives, followed by carbamoylation.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorenyl compounds exhibit antimicrobial properties. For instance, a study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their activity against multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) for these compounds was found to be higher than 256 μg/mL against Gram-positive bacteria, though some showed significant activity against specific strains .

Anticancer Potential

Research has demonstrated that compounds similar to 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specific derivatives have been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and obesity.

Case Studies

StudyFindings
Antimicrobial Evaluation Several fluorenyl derivatives showed activity against Gram-positive bacteria with MIC values over 256 μg/mL .
Anticancer Activity Compounds induced apoptosis in cancer cell lines, with evidence of caspase activation and cell cycle arrest .
Enzyme Inhibition Demonstrated inhibition of metabolic enzymes, indicating potential for therapeutic applications in metabolic disorders .

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